

IUPAC nomenclature and CAS number for 2-Methyl-3-hexyne

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Compound of Interest

Compound Name: 2-Methyl-3-hexyne

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An In-depth Technical Guide to 2-Methyl-3-hexyne

This technical guide provides a comprehensive overview of **2-methyl-3-hexyne**, including its chemical identity, physicochemical properties, and relevant synthetic protocols. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed information for laboratory applications and theoretical understanding.

IUPAC Nomenclature and CAS Number

The unambiguous identification of a chemical compound is critical for research and regulatory purposes.

- IUPAC Name: 2-methylhex-3-yne^[1]
- CAS Number: 36566-80-0^{[1][2][3][4]}

Physicochemical Properties

A summary of the key physical and chemical properties of **2-methyl-3-hexyne** is presented in the table below. These properties are essential for predicting its behavior in various chemical environments and for designing experimental procedures.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂	[2][3][5]
Molecular Weight	96.17 g/mol	[1][2][3]
Density	0.726 g/cm ³ [2] - 0.752 g/cm ³ [6]	[2][6]
Boiling Point	95.2°C[7] - 97.1°C at 760 mmHg[6]	[6][7]
Melting Point	-117°C[2] to -116.6°C[6][7]	[2][6][7]
Water Solubility	173.1 mg/L (at 25°C)	[5][6]
Refractive Index	1.411[2] - 1.421[6]	[2][6]
LogP	2.05580	[6]
Vapor Pressure	48.4 mmHg at 25°C	[6]

Experimental Protocols

Detailed methodologies for the synthesis of and reactions involving **2-methyl-3-hexyne** are crucial for its practical application in a laboratory setting.

Synthesis of **2-Methyl-3-hexyne** from 3-Methyl-1-butyne

This protocol describes a common method for synthesizing internal alkynes from terminal alkynes. The process involves the deprotonation of a terminal alkyne to form an acetylide anion, followed by alkylation with an alkyl halide.

- Reagents:
 - 3-Methyl-1-butyne
 - Sodium amide (NaNH₂) in liquid ammonia (NH₃)
 - Ethyl bromide (CH₃CH₂Br)
- Apparatus:

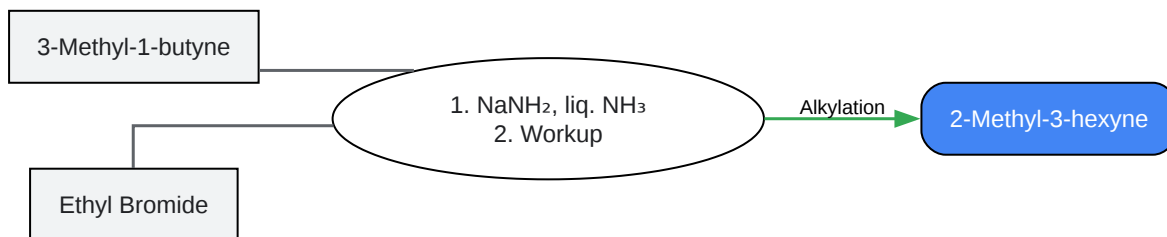
- Three-neck round-bottom flask
- Dry ice condenser
- Addition funnel
- Magnetic stirrer
- Procedure:
 - Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the flask to -78°C using a dry ice/acetone bath and condense ammonia gas into the flask.
 - Add sodium amide to the liquid ammonia with stirring to form a solution.
 - Slowly add 3-methyl-1-butyne to the sodium amide solution via the addition funnel. The formation of the sodium acetylide salt will be observed.
 - After the addition is complete, add ethyl bromide dropwise to the reaction mixture.
 - Allow the reaction to stir for several hours, then let the ammonia evaporate overnight.
 - Quench the reaction by carefully adding water.
 - Extract the aqueous layer with a nonpolar organic solvent (e.g., diethyl ether or pentane).
 - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
 - Remove the solvent via distillation. The crude product can be purified by fractional distillation to yield **2-methyl-3-hexyne**.

Partial Hydrogenation to cis-2-Methyl-3-hexene (Lindlar Hydrogenation)

2-Methyl-3-hexyne can be stereoselectively reduced to the corresponding cis-alkene using a poisoned catalyst, a reaction of significant utility in organic synthesis.

- Reagents:
 - **2-Methyl-3-hexyne** (1.0 eq)[8]
 - Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate and quinoline)[8]
 - Hexane (solvent)[8]
 - Hydrogen gas (H₂)[8]
- Apparatus:
 - Hydrogenation flask (e.g., Parr apparatus)[8]
 - Magnetic stirrer[8]
 - Hydrogen balloon or cylinder[8]
- Procedure:
 - In a hydrogenation flask, dissolve **2-methyl-3-hexyne** in hexane.[8]
 - Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).[8]
 - Seal the flask and purge the system with hydrogen gas.
 - Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm).
 - Monitor the reaction progress by techniques such as TLC or GC to ensure the reaction stops after the consumption of one equivalent of hydrogen, preventing over-reduction to the alkane.
 - Upon completion, filter the reaction mixture to remove the catalyst.
 - Remove the solvent by distillation to obtain the crude product, which can be further purified by fractional distillation to isolate cis-2-Methyl-3-hexene.[8]

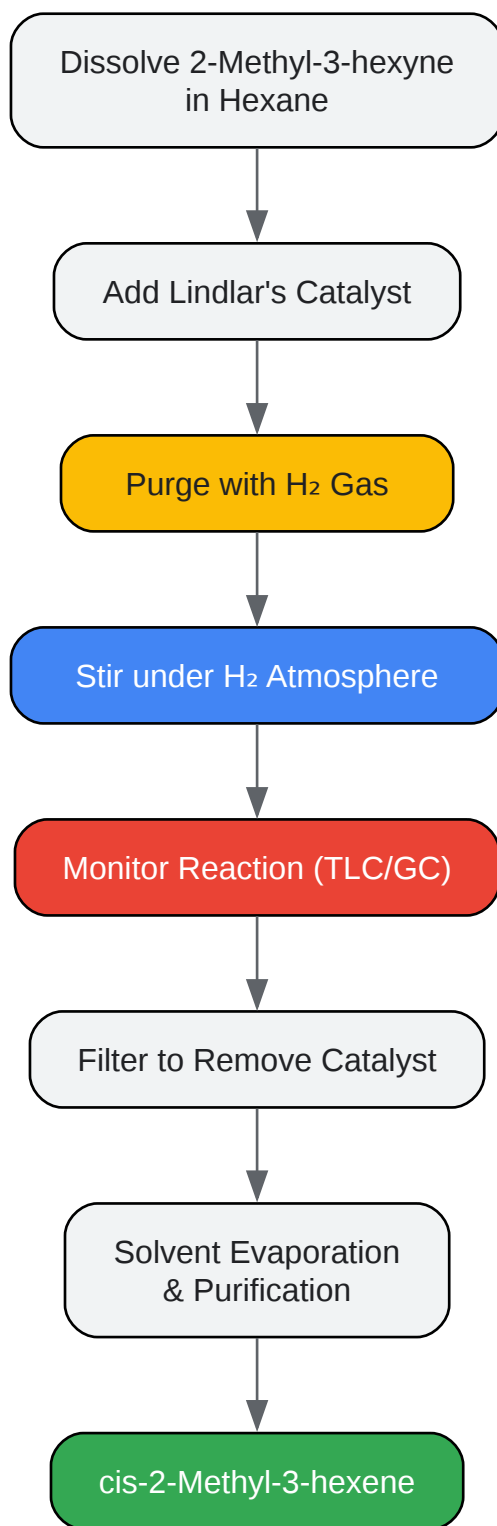
Visualizations

Diagram of a Synthetic Pathway for **2-Methyl-3-hexyne**

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Caption: Logical workflow for the synthesis of **2-methyl-3-hexyne**.

Experimental Workflow for Lindlar Hydrogenation



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Caption: Step-by-step workflow for the partial hydrogenation of **2-methyl-3-hexyne**.

Relevance in Drug Development

While there is a notable lack of direct, documented applications of **2-methyl-3-hexyne** in medicinal chemistry, the structural motifs it contains are of significant interest to drug development professionals. Specifically, the incorporation of a methyl group is a cornerstone strategy in lead optimization.[9][10]

The "magic methyl" effect refers to the often substantial and unexpected increase in a drug candidate's potency or improvement in its pharmacokinetic profile resulting from the addition of a single methyl group.[10] Methyl groups can influence a molecule's properties in several ways:

- **Modulating Physicochemical Properties:** A methyl group is small and lipophilic, and its addition can affect properties like solubility and LogP.[11]
- **Conformational Restriction:** By introducing steric hindrance, a methyl group can lock a molecule into a specific, more bioactive conformation, which can enhance its binding affinity to a biological target.[11]
- **Blocking Metabolic Sites:** Methyl groups can be strategically placed to block sites of metabolic attack by enzymes, thereby increasing the drug's half-life in the body.[9]
- **Hydrophobic Interactions:** The methyl group can establish favorable hydrophobic and van der Waals interactions within the binding pocket of a target protein, contributing to increased affinity.[11]

Therefore, while **2-methyl-3-hexyne** itself may not be a therapeutic agent, it serves as a valuable building block and a source of the isopropyl ($-\text{CH}(\text{CH}_3)_2$) and ethyl ($-\text{CH}_2\text{CH}_3$) groups attached to an alkyne scaffold. Such scaffolds are used in synthetic chemistry to construct more complex molecules where the strategic placement of these groups can be explored to optimize drug-like properties.

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